molecular formula C12H14O B12611816 4-Methyl-1-phenylpenta-1,4-dien-3-ol CAS No. 874194-25-9

4-Methyl-1-phenylpenta-1,4-dien-3-ol

Cat. No.: B12611816
CAS No.: 874194-25-9
M. Wt: 174.24 g/mol
InChI Key: ABTQZSDQHTVFAL-UHFFFAOYSA-N
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Description

4-Methyl-1-phenylpenta-1,4-dien-3-ol is an organic compound with the molecular formula C12H14O It is characterized by a phenyl group attached to a penta-1,4-dien-3-ol backbone with a methyl substitution at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-phenylpenta-1,4-dien-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a suitable precursor like 4-methylpent-1-en-3-one. The reaction is carried out in an inert atmosphere, often using anhydrous ether as a solvent, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-phenylpenta-1,4-dien-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The phenyl group or the methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Methyl-1-phenylpenta-1,4-dien-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenylpenta-1,4-dien-3-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpenta-1,4-dien-3-ol: Similar structure but lacks the methyl substitution.

    4-Methyl-1-phenylbut-1-en-3-ol: Similar structure but with a shorter carbon chain.

    1-Phenyl-1,4-pentadiyn-3-ol: Contains a triple bond instead of a double bond.

Uniqueness

4-Methyl-1-phenylpenta-1,4-dien-3-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both a phenyl group and a methyl group on the penta-1,4-dien-3-ol backbone provides distinct chemical properties that can be leveraged in various applications.

Properties

CAS No.

874194-25-9

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

4-methyl-1-phenylpenta-1,4-dien-3-ol

InChI

InChI=1S/C12H14O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-9,12-13H,1H2,2H3

InChI Key

ABTQZSDQHTVFAL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C=CC1=CC=CC=C1)O

Origin of Product

United States

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